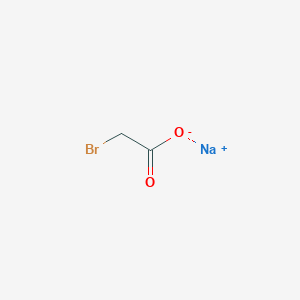

Bromoacetato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium bromoacetate is an organic compound with the chemical formula CH₂BrCOONa. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is an organometallic salt and is often used as a bromination reagent in organic synthesis to introduce halogen atoms into molecular structures .

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium bromoacetate serves as a crucial intermediate in organic synthesis. It is commonly used in the preparation of various bromoacetyl derivatives, which are essential in creating pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in nucleophilic substitution reactions and other transformations.

Case Study: Synthesis of Bromoacetyl Compounds

A study demonstrated the synthesis of styryl benzyl sulfones using sodium bromoacetate as a key reagent. These compounds exhibited significant cytotoxicity against human tumor cell lines, indicating potential therapeutic applications in oncology .

Pharmaceutical Applications

In the pharmaceutical industry, sodium bromoacetate is employed in the development of anticancer agents. Its derivatives have shown promise in targeting specific pathways associated with tumor growth.

Case Study: Cancer Therapeutics

Research highlighted that sodium bromoacetate derivatives could inhibit the PI3K/AKT signaling pathway, leading to reduced proliferation of cancer cells. This mechanism was particularly effective against resistant cancer cell lines, showcasing its potential as a therapeutic agent .

Agrochemical Uses

Sodium bromoacetate is also utilized in the agrochemical sector as a building block for herbicides and pesticides. Its ability to modify biological activity makes it valuable for developing selective agrochemicals that target specific pests while minimizing environmental impact.

Example: Herbicide Development

The compound has been used to synthesize various herbicides that demonstrate effective weed control while being less harmful to crops . The incorporation of sodium bromoacetate into these formulations enhances their efficacy and selectivity.

Coordination Chemistry

Sodium bromoacetate can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have applications in catalysis and materials science.

Case Study: Copper Complexes

Research has shown that sodium bromoacetate can form stable coordination compounds with copper ions. These complexes exhibit unique properties that can be exploited for catalysis and other applications in material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium bromoacetate is typically prepared by reacting sodium acetate with hydrogen bromide. The reaction proceeds as follows: [ \text{CH₃COONa} + \text{HBr} \rightarrow \text{CH₂BrCOONa} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of sodium acetate to sodium bromoacetate .

Industrial Production Methods: In industrial settings, sodium bromoacetate can be produced by the bromination of acetic acid using bromine in the presence of acetic anhydride and pyridine. The reaction mixture is heated to boiling, and bromine is added gradually until the reaction is complete. The resulting bromoacetic acid is then neutralized with sodium hydroxide to form sodium bromoacetate .

Análisis De Reacciones Químicas

Types of Reactions: Sodium bromoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in sodium bromoacetate can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted acetic acid derivatives.

Hydrolysis: Sodium bromoacetate can be hydrolyzed to produce bromide and sodium acetate.

Oxidation and Reduction: While sodium bromoacetate itself is not typically involved in oxidation-reduction reactions, it can participate in reactions where it acts as a source of bromine or acetate ions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.

Hydrolysis: This reaction occurs readily in the presence of water.

Oxidation and Reduction: Specific conditions depend on the nature of the reaction and the desired products.

Major Products:

Nucleophilic Substitution: Substituted acetic acid derivatives.

Hydrolysis: Bromide and sodium acetate.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Mecanismo De Acción

The mechanism of action of sodium bromoacetate involves its ability to act as a bromination reagent. The bromine atom in sodium bromoacetate is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows sodium bromoacetate to introduce bromine atoms into organic molecules, thereby modifying their chemical properties .

Comparación Con Compuestos Similares

Sodium chloroacetate (CH₂ClCOONa): Similar to sodium bromoacetate but contains a chlorine atom instead of a bromine atom.

Sodium iodoacetate (CH₂ICOOna): Contains an iodine atom instead of a bromine atom.

Comparison:

Reactivity: Sodium bromoacetate is more reactive than sodium chloroacetate due to the higher reactivity of the bromine atom compared to chlorine. Sodium iodoacetate is even more reactive than sodium bromoacetate due to the larger size and lower bond dissociation energy of the iodine atom.

Applications: While all three compounds are used as halogenation reagents, sodium bromoacetate is preferred in situations where moderate reactivity is desired. .

Propiedades

Número CAS |

1068-52-6 |

|---|---|

Fórmula molecular |

C2H3BrNaO2 |

Peso molecular |

161.94 g/mol |

Nombre IUPAC |

sodium;2-bromoacetate |

InChI |

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |

Clave InChI |

QKRAOTCLMXZGQF-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])Br.[Na+] |

SMILES isomérico |

C(C(=O)[O-])Br.[Na+] |

SMILES canónico |

C(C(=O)O)Br.[Na] |

Key on ui other cas no. |

1068-52-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.